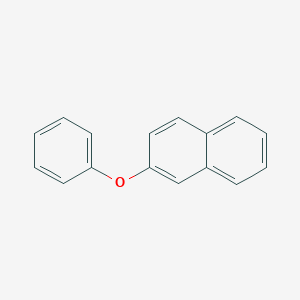

2-Phenoxy-naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxy-naphthalene is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

2-Phenoxy-naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity facilitates the formation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

2. Study of Naphthalene Derivatives:

Research on this compound contributes to understanding the behavior of naphthalene derivatives under different conditions. For instance, studies have focused on its oxidation pathways, which are crucial for developing models that predict secondary organic aerosol formation from polycyclic aromatic hydrocarbons (PAHs) like naphthalene .

3. Toxicological Investigations:

Toxicological profiles of naphthalene derivatives, including this compound, are essential for assessing their safety in various applications. Research has shown that naphthalene exposure can lead to significant health effects, including carcinogenic risks . The study of this compound's absorption and metabolism is vital for understanding its potential toxicological impacts on humans and the environment.

Medicinal Chemistry Applications

1. Drug Development:

The naphthalene moiety is recognized for its biological activity, making this compound a candidate for drug development. Modifications to the naphthalene structure can enhance pharmacological properties, such as increased efficacy or reduced toxicity . For instance, derivatives have been explored for their anticancer properties and neuroprotective effects.

2. Mechanistic Studies:

Studies involving this compound also focus on elucidating the mechanisms by which naphthalene derivatives exert their biological effects. Understanding these mechanisms is crucial for designing targeted therapies for diseases such as cancer and neurodegenerative disorders .

Case Studies and Findings

Case Study 1: Naphthalene Oxidation Mechanism

A detailed study constructed a near-explicit chemical scheme for the oxidation of naphthalene by hydroxyl radicals (OH). This research highlighted the complexity of atmospheric reactions involving naphthalene derivatives and their role in secondary organic aerosol formation . The findings emphasize the importance of understanding these reactions for environmental health assessments.

Case Study 2: Toxicity Assessment

Research has demonstrated that exposure to naphthalene can lead to adverse health outcomes, including respiratory issues and potential carcinogenic effects. A systematic review identified significant evidence linking naphthalene exposure to increased cancer risk in both animal models and human case studies . This underscores the necessity for rigorous toxicological evaluations of compounds like this compound.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate in synthesizing complex organic compounds | Facilitates diverse chemical reactions |

| Environmental Science | Study of oxidation pathways related to air quality | Contributes to understanding secondary organic aerosol formation |

| Toxicology | Assessment of health impacts due to exposure | Linked to respiratory issues and carcinogenic risks |

| Medicinal Chemistry | Potential candidate for drug development | Modifications can enhance pharmacological properties |

| Mechanistic Studies | Elucidation of biological activity mechanisms | Important for targeted therapy design |

Propiedades

Número CAS |

19420-29-2 |

|---|---|

Fórmula molecular |

C16H12O |

Peso molecular |

220.26 g/mol |

Nombre IUPAC |

2-phenoxynaphthalene |

InChI |

InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |

Clave InChI |

IYDAQAZENRCVOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.